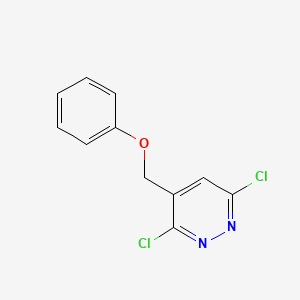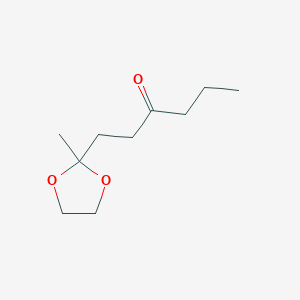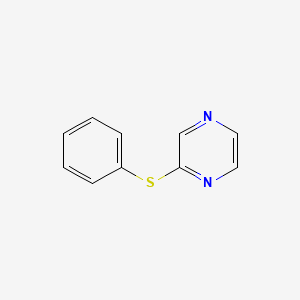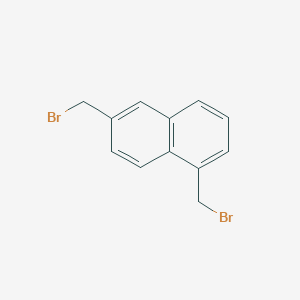
Octadecane, 1-(decyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octadecane, 1-(decyloxy)-: is a chemical compound with the molecular formula C28H58O It is an ether derivative of octadecane, where a decyloxy group is attached to the first carbon of the octadecane chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Octadecane, 1-(decyloxy)- typically involves the reaction of octadecane with decanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
Octadecane+DecanolAcid CatalystOctadecane, 1-(decyloxy)-+Water
Industrial Production Methods: Industrial production of Octadecane, 1-(decyloxy)- may involve continuous flow reactors to optimize the reaction conditions and yield. The use of high-purity starting materials and efficient separation techniques, such as distillation or chromatography, ensures the production of high-quality product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Octadecane, 1-(decyloxy)- can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromium trioxide. The oxidation can lead to the formation of carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction reactions are less common for this compound due to its stable ether linkage. under specific conditions, it can be reduced to form alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ether oxygen, leading to the formation of various substituted ethers.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Alkyl halides, Acid catalysts
Major Products:
Oxidation: Carboxylic acids, Ketones
Reduction: Alcohols
Substitution: Substituted ethers
Scientific Research Applications
Chemistry: Octadecane, 1-(decyloxy)- is used as a phase change material (PCM) in thermal energy storage systems due to its high latent heat and stable phase transition properties . It is also utilized in organic synthesis as a hydrophobic reagent.
Biology: In biological research, this compound can be used to study membrane dynamics and interactions due to its hydrophobic nature. It can also serve as a model compound for studying the behavior of long-chain ethers in biological systems.
Medicine: While direct medical applications are limited, Octadecane, 1-(decyloxy)- can be used in the development of drug delivery systems, particularly in the formulation of hydrophobic drug carriers.
Industry: In the industrial sector, this compound is used in the formulation of lubricants, surfactants, and coatings. Its hydrophobic properties make it suitable for applications requiring water repellency and lubrication.
Mechanism of Action
The mechanism of action of Octadecane, 1-(decyloxy)- primarily involves its interaction with hydrophobic environments. The long aliphatic chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. In thermal energy storage applications, the compound undergoes phase transitions, absorbing and releasing heat in the process .
Comparison with Similar Compounds
Octadecane: A simple alkane with the formula C18H38, known for its use as a phase change material.
1-Octadecene: An alkene with the formula C18H36, used in the production of surfactants and lubricants.
Octadecane, 1-(ethenyloxy)-: An ether derivative similar to Octadecane, 1-(decyloxy)-, but with an ethenyloxy group instead of a decyloxy group.
Uniqueness: Octadecane, 1-(decyloxy)- is unique due to its specific ether linkage and long aliphatic chain, which confer distinct hydrophobic properties and phase change behavior. This makes it particularly suitable for applications in thermal energy storage and hydrophobic coatings.
Properties
CAS No. |
103265-85-6 |
|---|---|
Molecular Formula |
C28H58O |
Molecular Weight |
410.8 g/mol |
IUPAC Name |
1-decoxyoctadecane |
InChI |
InChI=1S/C28H58O/c1-3-5-7-9-11-13-14-15-16-17-18-19-20-22-24-26-28-29-27-25-23-21-12-10-8-6-4-2/h3-28H2,1-2H3 |
InChI Key |
OYYMBZCHACKMMY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



silane](/img/structure/B14331173.png)

![2-hydroxy-6-(hydroxymethyl)-4-methoxy-3-[(2E,4E)-octa-2,4-dienoyl]benzoic Acid](/img/structure/B14331192.png)





![2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3-hydroxy-5-thiophen-3-ylcyclohex-2-en-1-one](/img/structure/B14331226.png)
![2-[2-(4-Morpholinyl)ethyl]benzonitrile](/img/no-structure.png)


![N-[2-(Dimethylamino)ethyl]-1H-perimidine-2-carboxamide](/img/structure/B14331246.png)
